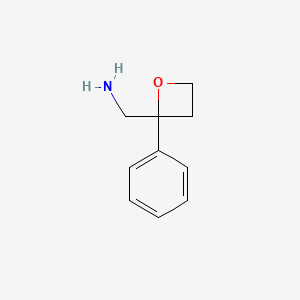
(2-Phenyloxetan-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Phenyloxetan-2-yl)methanamine is an organic compound featuring an oxetane ring substituted with a phenyl group and an amine group Oxetanes are four-membered cyclic ethers known for their unique chemical properties and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for (2-Phenyloxetan-2-yl)methanamine involves the use of a flow microreactor system. In this method, 2-phenyloxetan-2-yl lithium is generated as an intermediate and then trapped with various electrophiles to afford 2-substituted-2-phenyloxetanes . The reaction conditions typically involve controlling the residence time and temperature to achieve moderate to good yields.
Another method involves the electrophilic quenching of the 2-lithiated derivative of 2-phenyloxetane. This approach requires careful temperature control, as the intermediate is thermally and configurationally unstable at temperatures higher than -78°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of flow microreactor systems and other advanced synthetic techniques may be adapted for large-scale production, ensuring better control over reaction parameters and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Phenyloxetan-2-yl)methanamine undergoes various types of chemical reactions, including:
Ring-Opening Reactions: The oxetane ring is prone to ring-opening reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO are commonly used for the oxidation of the amine group.
Substitution: Various nucleophiles can be used for substitution reactions, including organolithium reagents.
Ring-Opening: Acidic or basic conditions can facilitate ring-opening reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Substitution: Substituted oxetanes or ring-opened products.
Ring-Opening: Linear or branched products depending on the nucleophile used.
Applications De Recherche Scientifique
(2-Phenyloxetan-2-yl)methanamine has several scientific research applications:
Medicinal Chemistry: The oxetane ring is a stable motif in medicinal chemistry, and its derivatives are used in drug discovery.
Materials Science: Oxetane-containing compounds are used as starting materials for the synthesis of polymers and other advanced materials.
Synthetic Organic Chemistry: The compound serves as a versatile intermediate for various synthetic transformations, including ring-expansion reactions.
Mécanisme D'action
The mechanism of action of (2-Phenyloxetan-2-yl)methanamine involves its reactivity due to the strained oxetane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. The amine group can also participate in various chemical reactions, including oxidation and substitution .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-oxetan-2-ylmethanamine: An amine organic compound used as a pharmaceutical intermediate.
2-Methyleneoxetanes: Compounds with a similar oxetane ring structure but with different substituents.
Uniqueness
(2-Phenyloxetan-2-yl)methanamine is unique due to the presence of both a phenyl group and an amine group, which impart distinct chemical properties and reactivity. The combination of these functional groups makes it a valuable compound for various applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C10H13NO |
|---|---|
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
(2-phenyloxetan-2-yl)methanamine |
InChI |
InChI=1S/C10H13NO/c11-8-10(6-7-12-10)9-4-2-1-3-5-9/h1-5H,6-8,11H2 |
Clé InChI |
KKXZHTUUSSCFFF-UHFFFAOYSA-N |
SMILES canonique |
C1COC1(CN)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


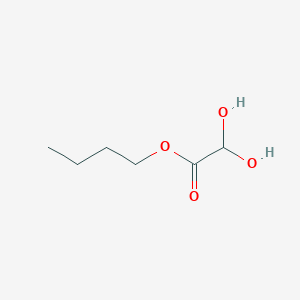
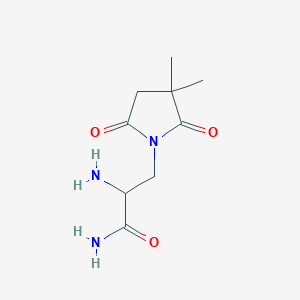
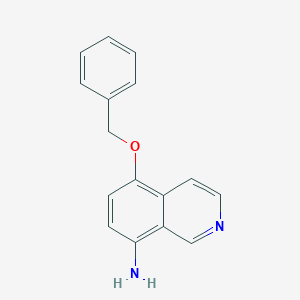
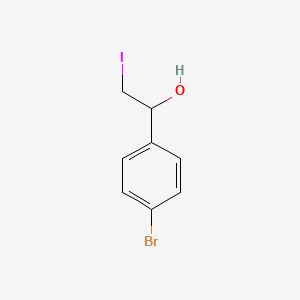
![Tert-butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13063211.png)
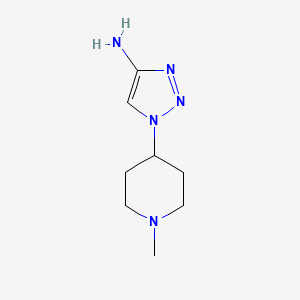
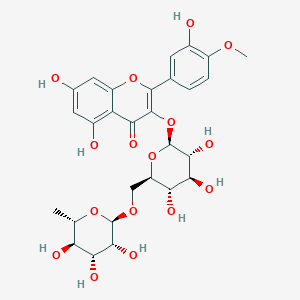
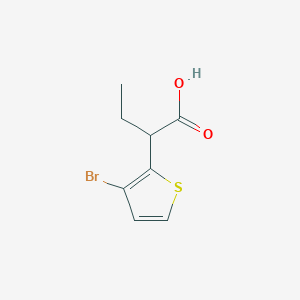
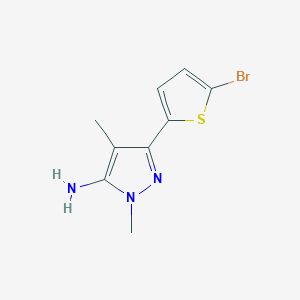
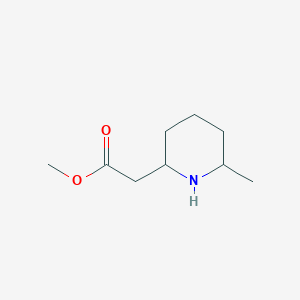
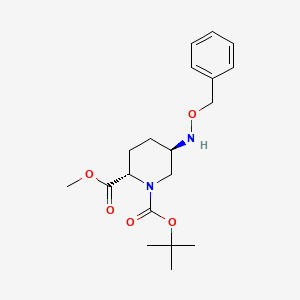
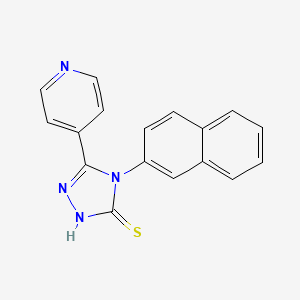
![7-[(Dimethylamino)methylidene]spiro[4.5]decan-6-one](/img/structure/B13063252.png)
![3-[3-(dimethylamino)propyl]-4-hydroxy-N-(4-pyridin-4-ylphenyl)benzamide;4-methylbenzenesulfonic acid](/img/structure/B13063255.png)
